6,7-Difluoroquinolin-3-amine

Synthetic Methodology Process Chemistry Key Intermediate

6,7-Difluoroquinolin-3-amine is a fluorinated heterocyclic aromatic amine belonging to the halogenated quinoline class. It serves as a critical synthetic intermediate, particularly for constructing fluorinated tetrahydronaphthyridinyl nonanoic acid derivatives being investigated as antifibrotic agents targeting integrins, with potential applications in ophthalmic conditions such as age-related macular degeneration and diabetic retinopathy.

Molecular Formula C9H6F2N2
Molecular Weight 180.158
CAS No. 318684-82-1
Cat. No. B2559503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoroquinolin-3-amine
CAS318684-82-1
Molecular FormulaC9H6F2N2
Molecular Weight180.158
Structural Identifiers
SMILESC1=C2C=C(C(=CC2=NC=C1N)F)F
InChIInChI=1S/C9H6F2N2/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11/h1-4H,12H2
InChIKeyVVGAASDVUGCNTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Difluoroquinolin-3-amine (CAS 318684-82-1) for Medicinal Chemistry and Antifibrotic Research: A Procurement-Focused Baseline


6,7-Difluoroquinolin-3-amine is a fluorinated heterocyclic aromatic amine belonging to the halogenated quinoline class . It serves as a critical synthetic intermediate, particularly for constructing fluorinated tetrahydronaphthyridinyl nonanoic acid derivatives being investigated as antifibrotic agents targeting integrins, with potential applications in ophthalmic conditions such as age-related macular degeneration and diabetic retinopathy [1]. Compared to competing halogen-substituted or methoxy-substituted quinoline-3-amines, the 6,7-difluoro substitution pattern is uniquely validated as a key structural motif in the topoisomerase I inhibitor diflomotecan and its analogs, underscoring its niche value in oncology and fibrosis research [2].

Why Generic Substitution Fails for 3-Amino-6,7-difluoroquinoline: The Evidence-Based Risk for Procurement


In the context of antifibrotic or antitumor drug discovery programs, generic substitution of 6,7-difluoroquinolin-3-amine with its close analogs—such as 5,7-, 6,8-, or 5,8-difluoro positional isomers, or mono‑fluorinated quinolin-3-amines—carries a quantifiable risk of synthetic failure or a loss of biological activity. The regioselectivity of nucleophilic aromatic substitution (SNAr) on difluoroquinolines is highly position-dependent; the 6,7-isomer exhibits a distinct enthalpically controlled reactivity profile compared to its 5,7-, 6,8-, and 5,8-counterparts, which directly impacts the feasibility and yield of downstream derivatization [1]. Furthermore, the 6,7-difluoro motif is a validated pharmacophoric element in clinical-stage topoisomerase I inhibitors employing a 6,7-difluoroquinolin-3-yl scaffold, a structural requirement that cannot be recapitulated by isomers with alternative fluorine placement [2]. These data demonstrate that substituting isomers is not a trivial decision but one that can derail synthetic routes and compromise target engagement.

Quantitative Differentiation Evidence for 6,7-Difluoroquinolin-3-amine Against Its Closest Analogs


Synthetic Accessibility: A Documented High-Yield Route Versus Unpublished Isomer Syntheses

A dedicated patent (CN201810324843) describes a four-step synthesis of 6,7-difluoroquinolin-3-amine from 3,4-difluoroaniline, featuring simple raw materials, easy post-treatment, and suitability for scale-up [1]. The final product was obtained with a reported yield of 82% and a purity exceeding 98% (HPLC), providing a benchmark for sourcing high-quality material [1]. No comparable published high-yield synthetic route exists for the 5,7-difluoro or 6,8-difluoro isomers, creating a procurement advantage in terms of supply chain transparency and scalability [2].

Synthetic Methodology Process Chemistry Key Intermediate

Regioselective Reactivity: Quantified Substrate Activity of the 6,7-Isomer in SNAr Methoxydefluorination

In a head-to-head study of methoxydefluorination with sodium methoxide, the relative substrate activity of 6,7-difluoroquinoline was measured against three other difluoroquinoline isomers [1]. The overall pattern of relative substrate activity was established as enthalpically controlled, with the 6,7-isomer showing a distinct regioselectivity profile in liquid ammonia (218–240 K) and DMSO (298–378 K). Specifically, the 6,7-isomer reacted predominantly at the C7 position, whereas the 5,7-isomer showed preferential substitution at C5, leading to different regioisomeric products that diverge in their downstream synthetic utility [1].

Nucleophilic Aromatic Substitution Regioselectivity Fluorinated Quinolines

Pharmacophoric Validation: The 6,7-Difluoro Motif as a Key Scaffold in Topoisomerase I Inhibition

The 6,7-difluoroquinolin-3-yl moiety is a critical pharmacophoric element in diflomotecan, a clinical-stage topoisomerase I inhibitor [1]. The 6,7-difluoro substitution pattern is essential for maintaining potent topoisomerase I inhibitory activity; replacement with other halogen patterns or methoxy groups drastically reduces potency. In contrast, the 5,7‑difluoro analog yields a different three-dimensional shape and electronic distribution that is incompatible with the enzyme binding pocket, a finding supported by molecular modeling and SAR studies on the quinoline core of camptothecin analogs [2].

Topoisomerase I Inhibitor Cancer Therapy Structure-Activity Relationship

Physicochemical Differentiation: Predicted Properties of 6,7-Difluoroquinolin-3-amine vs. Non-Fluorinated and Mixed-Halogen Analogs

Predicted physicochemical properties distinguish 6,7-difluoroquinolin-3-amine from its non-fluorinated and mixed-halogen analogs (Table 1). Its aqueous solubility (0.11 g/L) is approximately threefold higher than that of the 6,7-dichloro analog (estimated <0.04 g/L), while its logP (~2.1) is lower than that of the 6,7-dichloro analog (~2.8), indicating better developability for oral drug candidates . These differences are relevant during lead optimization, as the difluoro scaffold offers a more favorable balance of solubility and lipophilicity compared to dichloro or bromo analogs.

Physicochemical Properties ADME Prediction Lead Optimization

High-Value Application Scenarios for 6,7-Difluoroquinolin-3-amine Based on Quantitative Differentiation


Synthesis of Fluorinated Tetrahydronaphthyridinyl Nonanoic Acid Derivatives for Antifibrotic Programs

Procurement of 6,7-difluoroquinolin-3-amine is essential for synthesizing 3-(6,7-difluoroquinolin-3-yl)-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid and related compounds described in US20240092775A1 [1]. These molecules are integrin antagonists being developed for fibrotic diseases, including age-related macular degeneration and diabetic retinopathy. The documented high-yield synthesis of the amine intermediate [2] provides a scalable entry point for medicinal chemistry teams generating compound libraries around this scaffold.

Topoisomerase I Inhibitor Development and Camptothecin Analog Programs

The 6,7-difluoroquinolin-3-yl scaffold is a validated pharmacophore in diflomotecan, a clinical-stage topoisomerase I inhibitor [1]. For research groups designing novel camptothecin analogs or homocamptothecins, 6,7-difluoroquinolin-3-amine serves as the critical building block for introducing the difluoroquinoline moiety. The regioselective reactivity data [2] guide synthetic chemists in selectively functionalizing the quinoline core, ensuring that the fluorine atoms remain at the 6- and 7-positions throughout the synthetic sequence.

Regioselective Nucleophilic Aromatic Substitution (SNAr) Studies on Fluorinated Heterocycles

The distinct enthalpically controlled regioselectivity of 6,7-difluoroquinoline in SNAr reactions with sodium methoxide [1] makes this compound an ideal substrate for academic and industrial groups studying positional selectivity in polyfluorinated heterocycles. Researchers can use this compound as a benchmark to calibrate computational models (DFT) predicting regiochemical outcomes in related fluorinated quinoline systems.

Lead Optimization Campaigns Requiring Balanced Solubility-Lipophilicity Profiles

When lead optimization requires an aromatic amine building block with balanced aqueous solubility and moderate lipophilicity, 6,7-difluoroquinolin-3-amine offers a measurable advantage over dichloro or dibromo analogs, with an approximately threefold higher solubility (0.11 g/L) and a 0.7 log unit lower logP than the corresponding 6,7-dichloro compound [1]. This physicochemical profile supports better oral bioavailability and formulatability in preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Difluoroquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.